3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a benzoyl-substituted thiophene derivative, under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene
- 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid
- 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Uniqueness
3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its thieno[2,3-b]pyridine core and the presence of multiple functional groups make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H14N2O4S |
---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-5,8-9,14H,6,16H2,(H,17,19)(H,20,21) |
InChI Key |
OQYOQOZZWGXGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NC(=O)C1C(=O)O)SC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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